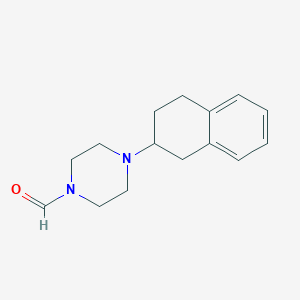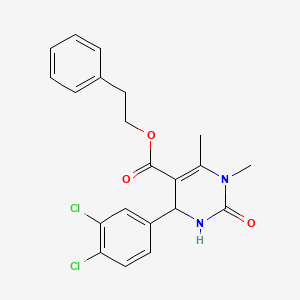
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde, also known as THN-ALD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a range of effects on the body, including improved motor function, pain relief, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can have a range of biochemical and physiological effects on the body, including increased dopamine release, improved motor function, pain relief, and reduced inflammation. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one of the limitations of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde research. One area of focus could be on developing new synthetic methods for the compound that improve its solubility in water. Additionally, further research could be conducted on the potential therapeutic applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in the treatment of neurological disorders, pain, and inflammation. Other potential future directions could include investigating the potential use of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in combination with other drugs or as a tool for studying dopamine receptor function in the brain.
In conclusion, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high affinity for dopamine receptors and low toxicity profile make it a potential candidate for the treatment of neurological disorders, pain, and inflammation. Further research is needed to fully understand the potential applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde and to develop new synthetic methods that improve its solubility in water.
Méthodes De Synthèse
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can be synthesized using a multi-step process that involves the reaction of naphthalene with piperazine followed by a series of chemical reactions. This process yields a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-12-16-7-9-17(10-8-16)15-6-5-13-3-1-2-4-14(13)11-15/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMUBLXWGIOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)


![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)